10-Bromodecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 10-bromodecanoic acid has been reported through various methods, including bromination reactions of fatty acids or their derivatives. For instance, an improved synthetic method involves the reaction of 10-bromodecanoic acid with methanol to produce methyl 10-bromodecanoate, which is then treated with sodium p-nitrophenolate to produce the ester, followed by hydrolysis to obtain p-nitrophenoxydecanoic acid with an yield rate of 71.6% (Y. Jian & Lin Dong, 2006). Another method for synthesizing brominated fatty acids, including 10-bromodecanoic acid, involves the use of N-bromosuccinimide (NBS) as a brominating agent, demonstrating the versatility of bromination techniques (Ya-Ting Jiang et al., 2018).
Molecular Structure Analysis
The molecular structure of 10-bromodecanoic acid, like other brominated fatty acids, features a long carbon chain with a bromine atom attached, significantly influencing its reactivity and physical properties. Studies on similar compounds have utilized various spectroscopic methods, including UV-VIS, ^1H NMR, and ^13C NMR, to analyze the structure and confirm the identity of synthesized products (Y. Jian & Lin Dong, 2006).
Scientific Research Applications
Synthetic Method Improvement
- 10-Bromodecanoic acid was used in the improved synthesis of p-nitrophenoxydecanoic acid. This process involved reacting 10-bromodecanoic acid with methanol to produce methyl 10-bromodecanoate, which was then treated with sodium p-nitrophenolate to produce ester, followed by hydrolysis with immobilized lipase to obtain p-nitrophenoxydecanoic acid. This method achieved an yield rate of 71.6% (Y. Jian & Lin Dong, 2006).
Quantum Dot Targeting
- In a method for targeting quantum dots to specific proteins on living cells, Escherichia coli lipoic acid ligase site-specifically attached 10-bromodecanoic acid onto a recognition sequence fused to a protein of interest. Quantum dots derivatized with HaloTag then reacted with the ligated bromodecanoic acid to form a covalent adduct. This method was used for two-color quantum dot visualization and single-molecule tracking of proteins like neurexin (Daniel S. Liu et al., 2012).
Gene Transfer Efficiency Enhancement
- Alkyl-oligoamine derivatives of low-toxicity polyethylenimine (PEI) were synthesized to enhance hydrophobicity while preserving primary amine content. 10-Bromodecanoic acid was used in this modification process. These modified PEIs showed increased transfection efficiency in murine neuroblastoma cells, indicating that hydrophobic modification of low-toxicity PEI without reduction in primary amine content is effective for improving transfection efficiency of polycation-based non-viral vectors (A. Dehshahri et al., 2009).
Synthesis of Functional Monomers
- A betaine-type zwitterionic compound with a long hydrophilic carbon chain was synthesized from 10-Bromodecanoic Acid. This compound was copolymerized with acrylamide (AM) and characterized by FT-IR. Such monomers have potential applications in creating unique polymer structures with specific properties (Zhuang Hong & Yu Tao, 2006).
Flotation and Adsorption in Mineral Processing
- A study on the flotation of quartz mineral using α-Bromodecanoic acid (α-BDA) revealed that this compound, when used with an activator Ca(II), exhibited excellent performance in the recovery of quartz. This research provided insights into the adsorption mechanism of α-BDA on quartz surfaces, which is crucial for understanding and improving mineral processing techniques (Binbin Luo et al., 2015).
Surfactant Synthesis from Palm Oil Derivative
- Research focused on synthesizing new surfactants from palm oil fatty acids utilized 10-bromo-octadecanoic acid. This compound was synthesized through hydrobromination of oleic acid, followed by reaction with ethane-1,2-dithiol and butane-1,2-dithiol. These surfactants could have applications in stabilizing nanomaterials (S.C. Goh et al., 2011).
Recovery of Metals from Sulfate Media
- A study on the recovery of gallium and indium from sulfate media used 2-bromodecanoic acid as a carrier in supported liquid membranes. This research contributed to the development of effective methods for the separation and recovery of valuable metals from industrial waste streams (M. Teramoto et al., 1993).
Safety And Hazards
properties
IUPAC Name |
10-bromodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVRSPIEZYGOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198540 | |
Record name | 10-Bromodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromodecanoic acid | |
CAS RN |
50530-12-6 | |
Record name | 10-Bromodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Bromodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Bromodecanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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